molecular formula C13H14N2O2 B8595762 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B8595762
M. Wt: 230.26 g/mol
InChI Key: NTNUTDMPEVEYBJ-UHFFFAOYSA-N
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Description

3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C13H14N2O2/c16-12-10-6-7-11(14-10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2

InChI Key

NTNUTDMPEVEYBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C(=O)C1N2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (0.00025 mol, 80 mg) in MeOH (2 mL) containing few drops of HCl was hydrogenated with 10% Pd—C (8 mg) for 4 h at room temperature. After completion of the reaction (checked by TLC), the reaction mixture was filtered through celite and the filtrate was concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 60-120 mesh; EA-Hexane, 6:4) to afford the 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (LXVI) in 80% yield.
Name
3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a dry flask were mixed 15 g of dry pyridine hydrochloride and 3.15 g (130 mmol) of 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo [3.2.1] octane prepared according to U.S. Pat. No. 3,328,398 in 1967, Jun. 27. The mixture was heated in an oil bath preheated at 220° C. for 20 mn, cooled in an ice-bath, dissolved in 90 ml water, extracted four times with 100 ml ethyl ether. The organic layers were collected and dried over magnesium sulfate. After removing the solvent, the residue was chromatographied over silica-gel using dichloromethane/ethylacetate (80:20) to afford 1.5 g of the title compound (50%). M.P. 72° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
50%

Synthesis routes and methods III

Procedure details

A mixture of 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo-(3.2.1)octane (U.S. Pat. No. 3,328,396) (1.05 g) and pyridinium hydrochloride (5 g) was heated in an oil-bath at 220° C. for 25 minutes. After cooling, the mixture was taken up with water (30 mL) and extracted with ether. The organic layer was dried over magnesium sulfate, evaporated to give 0.45 g of crude product which was chromatographed over silica gel using dichloromethane-ethyl acetate 80:20 as eluent to give 0.3 g of crystallized titled product. MP 72° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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